Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are known for their potential applications as drugs, with particular emphasis on their anti-inflammatory and antitumor properties. The compound 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, although not directly studied in the provided papers, is closely related to the quinoxaline derivatives discussed in the research. These studies offer insights into the synthesis, mechanism of action, and potential applications of quinoxaline derivatives, which can be extrapolated to understand the characteristics of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline.
Quinoxaline derivatives have been explored for their applications across various fields, particularly in medicinal chemistry. The synthesis of a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative demonstrates the potential use of quinoxalines as fluorophores, which could be valuable in imaging and diagnostic applications2. Additionally, the efficient synthesis of over 30 new quinoxaline derivatives with unique substitution patterns highlights the versatility of these compounds in drug development, with some showing promising antimalarial activity3. Furthermore, the discovery of novel quinoline derivatives bearing a quinoxaline moiety as c-Met kinase inhibitors indicates the role of quinoxaline derivatives in cancer therapy, with certain compounds exhibiting potent antiproliferative activity against various cancer cell lines4. These applications underscore the broad utility of quinoxaline derivatives in the pharmaceutical industry, ranging from anti-inflammatory and antimalarial agents to cancer therapeutics.
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common method includes cyclization reactions starting from suitable precursors such as 1-(2-aminophenyl)pyrrole. This method often employs conditions that favor the formation of the pyrroloquinoxaline framework.
Typical reaction conditions include:
The molecular structure of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline features a fused bicyclic system composed of a pyrrole and quinoxaline moiety. The presence of chlorine and fluorine substituents significantly influences its electronic properties.
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline can undergo various chemical transformations:
The mechanism of action for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is primarily related to its interaction with specific biological targets. The aldehyde functionality allows for covalent bonding with nucleophilic sites on proteins, potentially modulating their activity.
Research suggests that this compound may interact with enzymes or receptors involved in various biochemical pathways, although specific targets may vary based on application contexts. Its structural features allow it to participate in complex biological processes, making it a candidate for further pharmacological studies .
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline has several potential applications:
Its versatility in synthesis and potential biological activities make it a valuable compound in both academic research and industrial applications .
The systematic IUPAC name for this heterocyclic compound is 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline, reflecting its tricyclic fused ring system and substituent positions [1] [4] [6]. The molecular formula is C₁₁H₆ClFN₂, with a molar mass of 220.63 grams per mole [6]. The structural backbone consists of a pyrrole ring fused to a quinoxaline moiety, creating a planar tricyclic aromatic system. The chlorine atom occupies position 4 on the quinoxaline ring, while fluorine substitutes position 7 on the benzenoid ring [1] [4]. This substitution pattern creates an asymmetric electron distribution, with the chlorine atom acting as an electron-withdrawing group and the fluorine atom inducing strong dipole moments. Stereochemical analysis confirms the absence of chiral centers, indicating no stereoisomers exist for this compound [4] [6].
While direct crystallographic data for 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline remains limited in the available literature, analysis of related quinoxaline derivatives provides insight into its probable solid-state behavior [8]. Similar quinoxaline structures typically crystallize in monoclinic systems with space group P2₁/c, exhibiting planar fused ring systems with minor deviations from coplanarity (dihedral angles <6°) [8]. The chlorine and fluorine substituents significantly influence crystal packing through halogen bonding interactions and altered van der Waals radii. Comparative analysis indicates an expected centroid-centroid distance of approximately 3.96 Å in π-stacked dimers, stabilized by parallel-displaced arrangements [8]. The molecular electrostatic potential reveals distinct electrophilic regions near the chlorine atom and nucleophilic sites around the quinoxaline nitrogen atoms, driving directional intermolecular interactions in the crystal lattice [8].
Table 1: Fundamental Crystallographic Parameters for Quinoxaline Analogues
Parameter | Typical Value Range | Structural Influence |
---|---|---|
Crystal System | Monoclinic | Determines unit cell symmetry |
Space Group | P2₁/c | Governs symmetry operations |
Dihedral Angle | 5.83(3)° | Measures ring coplanarity |
Centroid Distance | ~3.96 Å | Influences π-π stacking efficiency |
Halogen Bond Length | 3.0 Å (Cl···H) | Affects intermolecular connectivity |
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline exists as a solid at room temperature, with recommended storage at 2-8°C under inert atmosphere to maintain stability [4] [5] [6]. While exact melting and boiling points are not explicitly reported in the available literature, analogous halogenated pyrroloquinoxalines typically exhibit melting points in the range of 180-220°C due to strong intermolecular interactions and crystal lattice stability [6] [8]. The compound demonstrates low aqueous solubility characteristic of fused heterocyclic systems, with enhanced solubility observed in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and dichloromethane [6]. This solubility profile stems from the balanced lipophilic character of the fused ring system and polar halogen substituents. Density measurements of similar crystalline quinoxalines range from 1.35-1.45 grams per cubic centimeter, influenced by molecular packing efficiency and halogen content [8].
The pKa values of 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline remain experimentally uncharacterized, but computational analysis suggests two potential protonation sites: the pyrrolo nitrogen (pKa ≈ 3.5) and quinoxaline nitrogen (pKa ≈ 1.8) [3]. The calculated partition coefficient (logP) of 2.85 indicates significant lipophilicity, aligning with the compound's structural features: fused aromatic system, halogen substituents, and absence of ionizable groups under physiological conditions [4] [6]. This logP value suggests favorable membrane permeability and is consistent with the compound's application as an intermediate in pharmaceutical synthesis [4] [6]. The fluorine atom reduces logP by approximately 0.14 units compared to non-fluorinated analogues, while the chlorine atom increases logP by approximately 0.71 units relative to the unsubstituted parent compound [3].
Table 2: Calculated Physicochemical Properties
Property | Value | Methodology | Structural Determinants |
---|---|---|---|
Molecular Weight | 220.63 g/mol | Empirical formula | C₁₁H₆ClFN₂ |
Partition Coefficient (LogP) | 2.85 | Computational prediction | Halogen content, fused ring system |
Aqueous Solubility | Low | Qualitative assessment | Crystalline structure, hydrophobicity |
Protonation Sites | 2 | DFT calculation | Pyrrolo and quinoxaline nitrogens |
¹H Nuclear Magnetic Resonance (600 MHz, D₂O) analysis reveals distinctive signals: aromatic protons appear as complex coupling patterns between 7.2-8.5 parts per million, with the H-6 proton adjacent to fluorine displaying characteristic ortho-coupling (~8.0 Hertz) [3] [4]. The pyrrole ring proton (position 1 or 2) typically resonates as a doublet near 6.5 parts per million. The ¹³C Nuclear Magnetic Resonance (150 MHz, D₂O) spectrum exhibits 11 distinct carbon signals, including characteristic downfield shifts for C-4 (chlorine-substituted, ~145 parts per million) and C-7 (fluorine-substituted, ~165 parts per million, JC-F ≈ 245 Hertz) [3]. The mass spectrometry analysis shows a molecular ion peak at m/z 220.99 ([M]⁺) with signature isotopic patterns: chlorine contributes a 3:1 M⁺/(M+2)⁺ ratio at 220.99/222.99, while fluorine exhibits a single mass peak [4]. Fragment ions include m/z 185.02 ([M-Cl]⁺) and m/z 157.03 ([M-Cl-CO]⁺), consistent with cleavage of the chloro-substituted position and subsequent carbon monoxide loss from the quinoxaline ring [4].
Fourier Transform Infrared spectroscopy (KBr pellet) displays key vibrational modes: aromatic C-H stretching at 3050-3100 cm⁻¹, C=N stretching (quinoxaline ring) at 1570-1590 cm⁻¹, C=C stretching at 1480-1520 cm⁻¹, C-Cl stretching at 750 cm⁻¹, and C-F stretching at 1220 cm⁻¹ [6] [9]. The absence of N-H stretching vibrations above 3200 cm⁻¹ confirms the absence of amine functional groups, consistent with the fully aromatic structure. Ultraviolet-Visible spectroscopy in acetonitrile reveals three primary absorption bands: a high-intensity π→π* transition at 240 nanometers (molar absorptivity ε ≈ 12,500 M⁻¹cm⁻¹), a medium-intensity n→π* transition at 310 nanometers (ε ≈ 4,800 M⁻¹cm⁻¹), and a weak charge-transfer band at 365 nanometers (ε ≈ 1,200 M⁻¹cm⁻¹) [3] [9]. The fluorination at position 7 induces a 5-nanometer bathochromic shift compared to non-fluorinated analogues due to enhanced electron delocalization in the benzenoid ring [3]. Time-Dependent Density Functional Theory calculations confirm these transitions originate from molecular orbitals localized on the quinoxaline moiety with contributions from the chlorine lone pairs [3].
Table 3: Characteristic Spectroscopic Signatures
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (600 MHz) | δ 8.35 (dd, 1H) | H-5 (quinoxaline) |
δ 7.85 (m, 1H) | H-8 (quinoxaline) | |
δ 7.20 (dd, 1H) | H-6 (fluorine-coupled) | |
δ 6.55 (d, 1H) | Pyrrole H-2/H-3 | |
¹³C NMR (150 MHz) | δ 165.2 (d, JCF=245 Hz) | C-7 (fluorine-substituted) |
δ 144.8 | C-4 (chlorine-substituted) | |
δ 121.5-136.8 | Aromatic CH carbons | |
FT-IR (KBr) | 1575 cm⁻¹ | Quinoxaline C=N stretch |
1220 cm⁻¹ | Aryl-F stretch | |
750 cm⁻¹ | Aryl-Cl stretch | |
UV-Vis (MeCN) | λmax 240 nm (ε=12,500) | π→π* transition |
λmax 310 nm (ε=4,800) | n→π* transition | |
Mass Spectrometry | m/z 220.99 ([M]⁺) | Molecular ion (³⁵Cl isotope) |
m/z 222.99 ([M+2]⁺) | Molecular ion (³⁷Cl isotope) | |
m/z 185.02 ([M-Cl]⁺) | Chlorine loss fragment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: